molecular formula C9H6ClNO B13855221 2-Chloro-5-(2-oxoethyl)benzonitrile

2-Chloro-5-(2-oxoethyl)benzonitrile

Cat. No.: B13855221
M. Wt: 179.60 g/mol
InChI Key: UMLVCBQHHRBGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-oxoethyl)benzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 2-position and a 2-oxoethyl (CH2CO-) group at the 5-position of the benzene ring. The compound’s structure combines an electron-withdrawing chlorine substituent with a ketone-functionalized side chain, making it a versatile intermediate in organic synthesis. The ketone group enables reactions such as nucleophilic additions or reductions, while the nitrile group may participate in cyclization or hydrolysis reactions.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloro-5-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C9H6ClNO/c10-9-2-1-7(3-4-12)5-8(9)6-11/h1-2,4-5H,3H2

InChI Key

UMLVCBQHHRBGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC=O)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Chloro-5-(2-oxoethyl)benzonitrile often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance reaction rates and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-chloro-5-(2-oxoethyl)benzoic acid.

    Reduction: Formation of 2-chloro-5-(2-aminoethyl)benzonitrile.

    Substitution: Formation of 2-hydroxy-5-(2-oxoethyl)benzonitrile or 2-amino-5-(2-oxoethyl)benzonitrile.

Scientific Research Applications

2-Chloro-5-(2-oxoethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, physical properties, reactivities, and toxicological profiles of 2-Chloro-5-(2-oxoethyl)benzonitrile and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Physical State Solubility Key Reactivity Toxicity Profile
2-Chloro-5-(2-oxoethyl)benzonitrile Cl, CH2CO- ~179.6 (C9H6ClNO) Solid (inferred) Low water solubility Ketone reactions (e.g., nucleophilic addition), electrophilic substitution Likely irritant; potential toxicity similar to benzonitriles (no direct data)
2-Chloro-5-(trifluoromethyl)benzonitrile Cl, CF3 205.5 (C8H3ClF3N) Solid Insoluble in water Reacts with acids (releases HCN); incompatible with strong oxidizers Severe respiratory hazards, aquatic toxicity
2-Chloro-5-methylbenzonitrile Cl, CH3 151.59 Solid Low water solubility Electrophilic substitution; stable under normal conditions Limited toxicity data; possible irritant
2-Methoxy-5-(2-oxoethyl)benzonitrile OCH3, CH2CO- 175.18 Solid Low water solubility Methoxy directs electrophilic substitution; ketone reactivity Discontinued product; limited data
2-Chloro-5-(1,1-difluoro-2-hydroxyethyl)benzonitrile Cl, CHF2OH 217.6 (C9H6ClF2NO) Colorless solid Low water solubility Hydroxyl group reactions (e.g., esterification); fluorine stability Limited data; possible irritant

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The chlorine atom in all listed compounds activates the benzene ring toward electrophilic substitution but directs incoming groups to specific positions. The trifluoromethyl (CF3) group (in 2-Chloro-5-(trifluoromethyl)benzonitrile) enhances stability and electronegativity, reducing reactivity compared to the oxoethyl group .
    • The methoxy group (OCH3) in 2-Methoxy-5-(2-oxoethyl)benzonitrile is electron-donating, altering reaction pathways compared to chlorine-substituted analogs .
  • Functional Group Reactivity :

    • The 2-oxoethyl group (CH2CO-) in the target compound enables ketone-specific reactions, such as condensations or reductions to alcohols. This contrasts with the trifluoromethyl group, which resists hydrolysis but reacts violently with acids .
    • The hydroxyl group in 2-chloro-5-(1,1-difluoro-2-hydroxyethyl)benzonitrile allows esterification or oxidation, whereas the methyl group in 2-Chloro-5-methylbenzonitrile offers minimal reactivity .

Toxicity and Environmental Impact

  • 2-Chloro-5-(trifluoromethyl)benzonitrile :

    • Acute toxicity includes respiratory irritation, skin/eye damage, and release of toxic gases (e.g., HCN) upon contact with acids. Chronic exposure may lead to thyroid dysfunction or lung damage .
    • Classified as hazardous to aquatic life (R51/53) .

Regulatory and Handling Considerations

  • Trifluoromethyl Derivative : Listed under TSCA (US) and requires disposal via controlled incineration to avoid toxic byproducts .
  • General Handling : Use PPE (gloves, respirators) for all benzonitriles due to irritant properties and incompatibility with acids/oxidizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.